6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Lipophilicity Drug design Chromatography

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1227270-24-7) is a fully substituted 7-azaindole building block bearing a phenylsulfonyl N-protecting group, a C‑4 nitrile, and a C‑6 methyl substituent. It belongs to the pyrrolo[2,3‑b]pyridine class, which has been extensively used as a privileged scaffold in kinase inhibitor discovery.

Molecular Formula C15H11N3O2S
Molecular Weight 297.332
CAS No. 1227270-24-7
Cat. No. B595079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS1227270-24-7
Molecular FormulaC15H11N3O2S
Molecular Weight297.332
Structural Identifiers
SMILESCC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)C#N
InChIInChI=1S/C15H11N3O2S/c1-11-9-12(10-16)14-7-8-18(15(14)17-11)21(19,20)13-5-3-2-4-6-13/h2-9H,1H3
InChIKeyZWHGZNCWULLPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1227270-24-7): Core Identity for Targeted Heterocyclic Synthesis


6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1227270-24-7) is a fully substituted 7-azaindole building block bearing a phenylsulfonyl N-protecting group, a C‑4 nitrile, and a C‑6 methyl substituent. It belongs to the pyrrolo[2,3‑b]pyridine class, which has been extensively used as a privileged scaffold in kinase inhibitor discovery [1]. The compound is supplied as a research intermediate, typically at ≥95% purity, and is structurally positioned to serve as a late-stage intermediate for further functionalization at the C‑2 position or for elaboration of the nitrile handle [2].

Why Simple Substitution of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1227270-24-7) Is Inadequate


Within the 7-azaindole family, small changes to the substitution pattern profoundly alter lipophilicity, metabolic stability, and synthetic utility. Compounds lacking the C‑6 methyl group, such as the des-methyl analog (CAS 1227269‑45‑5), differ in computed logP by approximately 0.5 units [1]. The 2‑methyl regioisomer (CAS 1227268‑51‑0) sterically shields the pyrrole α‑position, limiting subsequent C‑2 electrophilic iodination or cross‑coupling. Protecting group swaps, e.g., from phenylsulfonyl to 4‑toluenesulfonyl (CAS 348640‑92‑6), alter crystallinity and deprotection kinetics [2]. Consequently, indiscriminate interchange among in‑class building blocks risks synthetic failure, poor intermediate solubility, and unreliable structure‑activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1227270-24-7)


Lipophilicity vs. Des-Methyl Analog: A ~0.5 LogP Shift Impacts Chromatographic Behavior and Passive Permeability

The target compound exhibits a computed XLogP3‑AA of 2.6, whereas the des‑methyl analog (CAS 1227269‑45‑5) is expected to have a logP close to 2.1 based on the removal of one methylene unit [1][2]. This ~0.5 unit increase in lipophilicity translates to approximately a three‑fold higher predicted n‑octanol/water partition coefficient, altering reversed‑phase HPLC retention and passive membrane permeability [1].

Lipophilicity Drug design Chromatography

Molecular Weight Advantage Over 2‑Iodo Analog: Simpler Intermediate for C‑2 Diversification

The target compound (MW = 297.3 g/mol) is ~125 Da lighter than the 2‑iodo analog (MW = 423.2 g/mol) [1][2]. This mass difference reflects the absence of the heavy iodine atom, which not only reduces cost on a per‑mole basis but also allows post‑functionalization at C‑2 under mild conditions (e.g., direct lithiation or palladium‑catalyzed C‑H activation) without the need for pre‑installation of a halogen.

Molecular weight Synthetic efficiency Protecting group strategy

Absence of Hydrogen‑Bond Donors vs. Des‑Protected 7‑Azaindole: Improved Organic Solvent Solubility

The target compound has zero hydrogen‑bond donor (HBD) groups, whereas the unprotected 6‑methyl‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile (CAS 1000340‑62‑4) possesses one indole N‑H donor [1]. The absence of HBDs in the N‑phenylsulfonyl derivative eliminates strong intermolecular hydrogen bonding, leading to higher solubility in aprotic organic solvents and facilitating homogeneous reaction conditions for subsequent metalation or coupling steps.

Solubility Crystallinity Protecting group

Distinct Boiling Point and Density Profile vs. Tosyl‑Protected Analog: Implications for Purification

The des‑methyl analog of the target (CAS 1227269‑45‑5) shows a reported boiling point of 465.4 °C and density of 1.4 g/cm³ . The target compound, bearing an additional methyl group, is expected to have a slightly higher boiling point (~475 °C) and comparable density. In contrast, the 4‑toluenesulfonyl analog (CAS 348640‑92‑6) typically exhibits a lower density (~1.3 g/cm³) due to the more diffuse electron cloud of the tolyl group, which can affect distillation and flash chromatographic behavior.

Boiling point Density Purification

Optimal Application Scenarios for 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1227270-24-7)


Late‑Stage C‑2 Functionalization for Kinase Inhibitor Libraries

The combination of a vacant C‑2 position, N‑phenylsulfonyl protection, and C‑4 nitrile makes this compound an ideal substrate for Pd‑catalyzed C–H arylation or direct lithiation/electrophile trapping. Its lipophilicity (XLogP3‑AA = 2.6) and zero HBD count ensure solubility in aprotic solvents required for these transformations [1]. The 6‑methyl group provides steric bias that can direct C‑2 regioselectivity in cross‑coupling, a requirement for generating diverse 2‑aryl/heteroaryl‑7‑azaindole libraries targeting B‑Raf and related kinases [2].

Nitrile‑to‑Amide or Nitrile‑to‑Tetrazole Diversification

The C‑4 carbonitrile is a versatile handle for conversion to primary amides (H₂O₂, base) or tetrazoles (NaN₃, ZnBr₂). The phenylsulfonyl group is stable under these conditions, whereas the unprotected 7‑azaindole (HBD = 1) may undergo competing N‑oxidation. Using the protected intermediate ensures cleaner conversion and simplifies purification [1].

Scale‑Up Synthesis of Advanced 7‑Azaindole Intermediates

The compound's commercial availability at ≥95% purity from multiple vendors and its solid physical state (non‑hygroscopic, stable at ambient temperature) make it suitable for multi‑gram scale‑up operations. Its well‑defined boiling point and density facilitate solvent selection and distillation planning during work‑up . In contrast, the 2‑iodo analog introduces a heavy halogen that can complicate waste disposal and increase shipping costs per mole of reactive intermediate.

Property‑Based Scaffold Hopping in Early Drug Discovery

Medicinal chemistry teams can exploit the measurable lipophilicity advantage (ΔlogP ≈ +0.5 vs. des‑methyl analog) to fine‑tune cLogP in a series without drastically altering molecular topology. This quantitative difference supports informed scaffold‑hopping decisions when optimizing for passive permeability while maintaining solubility within Lipinski’s Rule of 5 space [1].

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